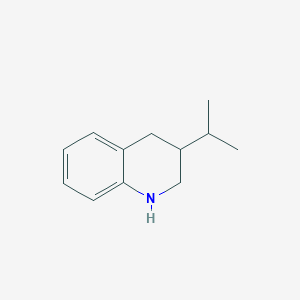

3-Isopropyl-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

3-propan-2-yl-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C12H17N/c1-9(2)11-7-10-5-3-4-6-12(10)13-8-11/h3-6,9,11,13H,7-8H2,1-2H3 |

InChI Key |

ZROMMJVJMJJGTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CC2=CC=CC=C2NC1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isopropyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Direct Synthesis Approaches to the 1,2,3,4-Tetrahydroquinoline (B108954) Core

Direct methods for constructing the 1,2,3,4-tetrahydroquinoline (THQ) core are of significant interest due to their efficiency and atom economy. nih.gov These strategies often involve domino reactions, which allow for the formation of multiple bonds in a single operation from simple starting materials. nih.gov The THQ motif is a prevalent structural unit in numerous natural products and biologically active compounds, driving the development of novel and efficient synthetic routes. nih.gov

Povarov Reaction Variants and Catalytic Systems

The Povarov reaction, a formal [4+2] cycloaddition, is a powerful tool for synthesizing tetrahydroquinolines. researchgate.netsci-rad.com This reaction typically involves the condensation of an aniline (B41778), an aldehyde, and an activated alkene. researchgate.net The versatility of the Povarov reaction is demonstrated by its various multicomponent versions, which allow for the creation of three diversity points in the resulting tetrahydroquinoline adduct. researchgate.net

Modern variations of the Povarov reaction have expanded its utility, including the use of different catalytic systems to improve efficiency and selectivity. thieme-connect.com Both Lewis and Brønsted acids are commonly employed as catalysts. sci-rad.com Research has explored metal-free conditions and heterogeneous acid catalysis to develop more environmentally friendly and practical protocols. For instance, p-toluenesulfonic acid has been effectively used as a catalyst in domino Povarov reactions. beilstein-journals.orgnih.gov

The mechanism of the Povarov reaction can proceed through either a concerted [4+2] cycloaddition pathway or a stepwise process involving a Mannich-type addition followed by an intramolecular electrophilic aromatic substitution. researchgate.netbeilstein-journals.orgnih.gov

Substrate Scope and Limitations in Povarov Cycloadditions

The substrate scope of the Povarov reaction is broad, accommodating a variety of anilines, aldehydes, and dienophiles. nih.gov Electron-rich olefins, such as vinyl enol ethers, vinyl enamides, and vinyl sulfides, are commonly used as dienophiles. beilstein-journals.org The reaction can tolerate a range of substituents on the aromatic rings of both the aniline and aldehyde components.

However, the reaction does have limitations. For example, some Povarov-type reactions have failed to produce the desired products when using more sterically demanding ketimines instead of aldimines. nih.gov The reactivity and yield can also be influenced by the electronic nature of the substituents on the starting materials. sci-rad.com

Table 1: Examples of Catalysts and Conditions in Povarov-Type Reactions

| Catalyst | Dienophile | Solvent | Temperature | Yield (%) | Reference |

| p-Toluenesulfonic acid | Methyl propiolate | Ethanol | Reflux | Moderate | beilstein-journals.orgnih.gov |

| Sc(OTf)₃ | α-Alkyl styrenes | Not specified | Not specified | Up to 99% | nih.gov |

| AlCl₃ | Vinyl ethers | Et₂O | 30 °C | 31-53% | sci-rad.com |

| Cu(OTf)₂ | Vinyl ethers | EtOH | 40 °C | 0-30% | sci-rad.com |

Stereoselective Aspects of Povarov-Type Reactions for 3-Substituted Tetrahydroquinolines

Achieving stereocontrol in the Povarov reaction is a significant area of research, particularly for the synthesis of chiral 3-substituted tetrahydroquinolines. Asymmetric Povarov reactions have been developed using chiral catalysts to induce enantioselectivity. For instance, an N,N'-dioxide-Sc(OTf)₃ complex has been successfully used to catalyze the asymmetric Povarov reaction with α-alkyl styrenes, yielding enantiopure tetrahydroquinoline derivatives with excellent diastereoselectivities (up to 99:1 d.r.) and enantioselectivities (92 to >99% ee). nih.gov

The diastereoselectivity of the Povarov reaction can also be influenced by the substrates and reaction conditions. In some domino Povarov reactions, a high degree of stereoselectivity has been observed, leading to the formation of a single diastereoisomer. beilstein-journals.orgnih.gov For example, the reaction of arylamines, methyl propiolate, and aromatic aldehydes in the presence of p-toluenesulfonic acid resulted in tetrahydroquinolines with a (2,3)-trans-(3,4)-trans configuration. beilstein-journals.orgnih.gov

Reductive Amination and Cyclization Strategies

Reductive amination followed by cyclization represents another important strategy for the synthesis of the tetrahydroquinoline core. nih.gov This approach often involves a domino sequence that can be initiated by the reduction of a nitro group on an aromatic ring. nih.govacs.org

A notable example is the conversion of 2-nitroarylketones and aldehydes into tetrahydroquinolines. nih.gov This process involves the catalytic reduction of the nitro group, which then triggers an intramolecular condensation with a carbonyl group in the side chain to form a cyclic imine. nih.gov Subsequent reduction of the imine yields the final tetrahydroquinoline product. nih.gov This method has been shown to be highly diastereoselective, with hydrogen addition occurring on the molecular face opposite to a directing group, such as an ester, resulting in a cis relationship between substituents. nih.gov

This strategy has been successfully applied to the synthesis of various substituted tetrahydroquinoline-4-carboxylic esters. acs.orgnih.gov The key step is a tandem reaction sequence that begins with the reduction of an aromatic nitro group. acs.org

Diels-Alder Reactions of Imines with Dienophiles

The imino Diels-Alder reaction, which is closely related to the Povarov reaction, provides a direct route to the tetrahydroquinoline skeleton through a [4+2] cycloaddition. chemrxiv.org In this reaction, an imine acts as the diene or dienophile component. The reaction of imines generated from aromatic aldehydes and anilines with electron-rich alkenes is an efficient strategy for constructing N-heterocycles. beilstein-journals.org

The scope of this reaction includes various dienophiles, and the choice of catalyst can significantly influence the reaction's efficiency and outcome. chemrxiv.org For example, catalysts like TsOH have been shown to be effective in promoting the cycloaddition. chemrxiv.org The reaction yields can be influenced by the electronic properties of the substituents on the aromatic amines, with electron-donating groups often leading to better yields. chemrxiv.org

Metal-Mediated or Catalyzed Heterocyclization Reactions

Metal-catalyzed reactions offer a powerful and versatile platform for the synthesis of tetrahydroquinolines. mdpi.com Various transition metals, including palladium, gold, and cobalt, have been employed to catalyze the cyclization process. mdpi.comorganic-chemistry.orgresearchgate.net

Palladium catalysts are widely used in cross-coupling and cyclization reactions to form the tetrahydroquinoline ring system. mdpi.com Gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines provides an efficient route to tetrahydroquinolines under simple reaction conditions. organic-chemistry.org This method involves a tandem hydroamination/asymmetric transfer hydrogenation, where the gold catalyst acts as both a π-Lewis acid and a chiral Lewis acid. organic-chemistry.org

Cobalt-catalyzed hydroboration/cyclization of 1,7-enynes has also been developed for the synthesis of chiral boryl-functionalized quinoline (B57606) derivatives with high yields and enantioselectivity. researchgate.net These metal-catalyzed approaches often provide access to complex and highly functionalized tetrahydroquinoline structures that may be difficult to obtain through other methods. mdpi.com

Palladium and Nickel-Catalyzed Transformations in Tetrahydroquinoline Synthesis

Transition metal catalysis is a cornerstone in the synthesis of N-heterocycles, with palladium and nickel catalysts offering powerful tools for constructing the tetrahydroquinoline skeleton.

Palladium-catalyzed reactions, in particular, have been extensively developed. One prominent approach is the formal [4+2] cycloaddition, which can construct the six-membered heterocyclic ring in a highly controlled manner. For instance, palladium catalysts have been used in annulation reactions between ortho-substituted anilines and allenes, involving the activation of benzylic C(sp³)–H bonds to assemble the tetrahydroquinoline core. nih.gov Ligand selection is crucial in these transformations, often dictating the efficiency and stereoselectivity. Chiral ligands, such as P-chiral phosphines, have enabled the stereodivergent synthesis of highly substituted chiral tetrahydroquinolines through asymmetric [4+2] cycloaddition reactions, allowing access to multiple stereoisomers by simply switching the ligand. acs.org

Another powerful palladium-catalyzed method involves the intramolecular C–H functionalization of cyclopropanes. This one-pot protocol proceeds through C–H bond cleavage and C–C bond formation, generating a dihydroquinoline intermediate which can then be reduced to the desired tetrahydroquinoline. wikipedia.org

While less common, nickel-catalyzed reactions also contribute to the synthesis of related N-heterocycles. Nickel(II) complexes, for example, have been utilized in the stereoselective synthesis of trisubstituted pyrrolines, showcasing the potential of nickel catalysis in constructing functionalized nitrogen-containing rings through redox-neutral processes. researchgate.net These principles can be extended to the synthesis of other heterocyclic systems, including the tetrahydroquinoline scaffold.

Table 1: Examples of Palladium-Catalyzed Tetrahydroquinoline Synthesis

| Reaction Type | Catalyst System | Starting Materials | Key Features | Ref. |

| Formal [4+2] Cycloaddition | Pd(II) precursor / N-acetylated amino acid ligand | Amidotolyl precursors and allenes | Involves C(sp³)–H bond activation; direct route to substituted THQs. | nih.gov |

| Asymmetric [4+2] Cycloaddition | Palladium / P-chiral ligands (e.g., Yuephos) | Vinyl benzoxazinanones and α-arylidene succinimides | Ligand-controlled stereodivergent synthesis of up to six stereoisomers. | acs.org |

| Intramolecular C–H Functionalization | Palladium(0) catalyst | Cyclopropane-containing precursors | One-pot protocol involving in situ cyclopropane (B1198618) ring-opening. | wikipedia.org |

Green Chemistry Approaches and Sustainable Synthesis Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes to important molecules like tetrahydroquinolines. These approaches prioritize the use of non-toxic reagents, renewable resources, and atom-economical reactions that minimize waste.

One notable sustainable method is the "borrowing hydrogen" methodology. This strategy utilizes abundant and benign alcohols as alkylating agents, with water as the only byproduct. Manganese pincer complexes have been reported as effective catalysts for this one-pot cascade reaction, directly synthesizing 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols without the need for external reducing agents. nih.gov This atom-efficient process avoids the use of precious metals like ruthenium or iridium. nih.gov

Domino reactions, also known as tandem or cascade reactions, are another hallmark of green synthesis. rsc.org They allow for the construction of complex molecules in a single operation without isolating intermediates, saving solvents, reagents, and energy. rsc.org For example, the conversion of 2-nitroarylketones to tetrahydroquinolines can be achieved via a domino reduction-reductive amination strategy using a Pd/C catalyst under hydrogenation conditions. nih.gov

Electrochemical methods offer a further green alternative, using electricity as a traceless reagent. Tetrahydroquinoline derivatives have been selectively synthesized at room temperature via electrochemical processes where acetonitrile (B52724) serves as both a hydrogen source and a cyanomethyl precursor. acs.org This approach operates under mild conditions and demonstrates high efficiency and functional group tolerance. acs.org

Table 2: Comparison of Green Synthesis Routes for Tetrahydroquinolines

| Method | Catalyst/Reagent | Key Advantages | Byproducts | Ref. |

| Borrowing Hydrogen | Manganese(I) PN³ pincer complex | Atom-economical, avoids precious metals, uses alcohols as alkylating agents. | Water | nih.gov |

| Domino Reaction | 5% Pd/C, H₂ | High efficiency, single operation, reduces waste. | Minimal | nih.gov |

| Electrochemical Synthesis | Electricity, MeCN | Mild conditions, high efficiency, uses electricity as a clean reagent. | Dependent on specific reaction | acs.org |

Installation of the Isopropyl Moiety

The introduction of the isopropyl group at the C3 position is the defining feature of the target molecule. This can be achieved either by constructing the ring from a precursor already containing the isopropyl group or by functionalizing the pre-formed heterocycle.

Stereoselective Introduction of the Isopropyl Group at the C3 Position

Achieving stereocontrol at the C3 position is a significant synthetic challenge. The most direct strategy involves the asymmetric reduction of a 3-isopropyl-quinoline precursor. This two-step approach first requires the synthesis of the substituted quinoline, which can be accomplished via classic methods like the Friedländer annulation. nih.govijcce.ac.ir In this reaction, a 2-aminoaryl ketone or aldehyde is condensed with a ketone containing an α-methylene group. For instance, the reaction of 2-aminobenzaldehyde (B1207257) with 4-methyl-2-pentanone (B128772) would yield 3-isopropyl-quinoline.

Once the 3-isopropyl-quinoline is obtained, catalytic asymmetric hydrogenation can be employed to stereoselectively reduce the pyridine (B92270) ring. Chiral transition metal complexes, particularly those based on iridium and ruthenium with chiral ligands, are highly effective for the enantioselective hydrogenation of substituted quinolines, yielding chiral 3-substituted tetrahydroquinolines with high enantiomeric excess (ee). dicp.ac.cndicp.ac.cnnih.gov

Another advanced method is the chemo-enzymatic approach, which combines biocatalysis with traditional chemical reactions. This strategy has been used for the asymmetric synthesis of chiral 3-substituted tetrahydroquinolines with excellent enantioselectivity from simple aldehydes and allylamine, demonstrating the power of enzymes in establishing key stereocenters. acs.org

Post-Cyclization Functionalization Strategies for Isopropyl Introduction

The direct introduction of an alkyl group, such as isopropyl, onto the C3 position of a pre-formed 1,2,3,4-tetrahydroquinoline ring is challenging. Site-selective C-H functionalization of N-heterocycles is an area of intensive research, but direct C3-alkylation of the saturated tetrahydroquinoline ring is not a commonly reported transformation. nih.govrsc.org Most C-H activation strategies for quinoline-type structures focus on the aromatic quinoline core, often at the C2, C4, or C8 positions, or require a directing group on the nitrogen atom. nih.govrsc.orgresearchgate.net

Functionalizing the saturated C3 position often suffers from a lack of reactivity and poor regioselectivity, with competing reactions at the more activated benzylic C4 position. Therefore, synthetic strategies that build the ring with the desired C3-substituent already incorporated from a suitable precursor, as described in section 2.2.1, are generally more efficient and reliable for accessing C3-alkylated tetrahydroquinolines.

Derivatization and Functionalization of 3-Isopropyl-1,2,3,4-tetrahydroquinoline

Once the this compound core is synthesized, the secondary amine at the N1 position provides a convenient handle for further derivatization, allowing for the synthesis of a diverse library of compounds.

N-Substitution Reactions

The nitrogen atom of the tetrahydroquinoline ring behaves as a typical secondary amine and is readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation: This involves the formation of a new carbon-nitrogen bond. A common method is reductive amination, where the tetrahydroquinoline is reacted with an aldehyde or ketone in the presence of a reducing agent. A one-pot, metal-free procedure using a boronic acid catalyst and a Hantzsch ester as the hydride source has been developed for the reductive alkylation of quinolines to N-alkyl tetrahydroquinolines. acs.orgacs.org This method is applicable to a wide range of aldehydes, including aliphatic and aromatic ones. acs.org Alternatively, direct alkylation with alkyl halides (e.g., benzyl (B1604629) bromide, methyl iodide) can be achieved in the presence of a base to neutralize the hydrogen halide byproduct.

N-Acylation: This reaction forms an amide linkage and is typically achieved by treating the tetrahydroquinoline with an acylating agent such as an acyl chloride or an anhydride (B1165640). The reaction is often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to scavenge the acid generated. mdpi.com For example, the N-acylation of 1,2,3,4-tetrahydroquinoline with 2-(4-isobutylphenyl)propanoyl chloride (the acyl chloride of ibuprofen) proceeds efficiently in dichloromethane (B109758) with triethylamine. mdpi.com This straightforward reaction highlights the ease with which biologically active moieties can be appended to the tetrahydroquinoline scaffold. Catalyst-free N-acylation using acetic anhydride has also been reported as an eco-friendly option. orientjchem.org

Table 3: General Conditions for N-Substitution of Tetrahydroquinolines

Aromatic Ring Functionalization

The aromatic ring of the 1,2,3,4-tetrahydroquinoline scaffold is amenable to electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring, primarily the activating secondary amino group within the heterocyclic structure. For this compound, the nitrogen atom strongly activates the aromatic ring, directing incoming electrophiles to the ortho and para positions. The position para to the nitrogen (C6) is generally favored for substitution due to reduced steric hindrance compared to the ortho position (C5). However, the regiochemical outcome can be influenced by the reaction conditions and the nature of the electrophile. To control the reactivity and regioselectivity, the nitrogen atom is often protected with an electron-withdrawing group, which modulates its activating effect.

Nitration: The nitration of the tetrahydroquinoline ring system has been studied, and the position of nitration is highly dependent on the presence and nature of a nitrogen-protecting group. For N-protected tetrahydroquinolines, nitration typically yields the 6-nitro derivative with high regioselectivity. researchgate.net A thorough investigation into the nitration of various N-protected tetrahydroquinolines revealed that protecting groups which reduce the electron-donating ability of the nitrogen allow for controlled nitration. researchgate.net For instance, N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline has been shown to undergo nitration selectively at the 6-position. researchgate.net While specific studies on the 3-isopropyl derivative are not prevalent, it is anticipated that similar regioselectivity would be observed.

Halogenation: Halogenation, such as bromination, also proceeds at the activated positions of the tetrahydroquinoline ring. Studies on 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) have shown that bromination can lead to di- or tri-brominated products, with substitution occurring at the 6- and 8-positions. kaust.edu.sa However, for N-substituted derivatives, selective monobromination at the 6-position can be achieved under various conditions. kaust.edu.sa This suggests that for N-protected this compound, selective halogenation at the 6-position would be a feasible transformation.

Friedel-Crafts Acylation: The Friedel-Crafts acylation of N-protected tetrahydroquinolines has been shown to be a viable method for introducing acyl groups onto the aromatic ring. The regioselectivity of this reaction is influenced by the nature of the N-protecting group and the size of the heterocyclic ring. rsc.org For N-acyl protected 1,2,3,4-tetrahydroquinolines, acylation typically occurs at the 6-position. rsc.org This provides a reliable method for the synthesis of 6-acyl-3-isopropyl-1,2,3,4-tetrahydroquinoline derivatives, which can serve as versatile intermediates for further functionalization.

| Reaction | Typical Reagents and Conditions | Expected Major Product for N-Protected this compound | Reference |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-3-isopropyl-1,2,3,4-tetrahydroquinoline | researchgate.net |

| Bromination | Br₂, acetic acid or NBS | 6-Bromo-3-isopropyl-1,2,3,4-tetrahydroquinoline | kaust.edu.sa |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 6-Acyl-3-isopropyl-1,2,3,4-tetrahydroquinoline | rsc.org |

This table presents expected outcomes based on studies of related tetrahydroquinoline derivatives.

Side-Chain Modifications at the Isopropyl Group

Direct functionalization of the isopropyl group at the C3 position of the tetrahydroquinoline ring presents a synthetic challenge due to the chemical inertness of the alkyl group. However, transformations targeting the benzylic-like C-H bonds of the isopropyl group could potentially be achieved through oxidative or radical-mediated pathways.

Benzylic Oxidation: The carbon atom of the isopropyl group attached to the heterocyclic ring is in a position analogous to a benzylic carbon, which makes it susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are known to oxidize benzylic alkyl groups to carboxylic acids. masterorganicchemistry.com However, such harsh conditions might not be compatible with the tetrahydroquinoline ring, which itself can be sensitive to oxidation. Milder and more selective methods for benzylic oxidation could be employed. For instance, cerium ammonium (B1175870) nitrate (B79036) (CAN) has been used for the benzylic oxidation of tetrahydroisoquinoline derivatives to the corresponding lactams. rsc.org While this example involves oxidation at a position adjacent to the nitrogen, it highlights the potential for oxidative functionalization of the tetrahydroquinoline system. The selective oxidation of the isopropyl group to a tertiary alcohol or a ketone would require more specialized reagents that can selectively target the C-H bond.

Radical Functionalization: Free-radical reactions offer a potential route to functionalize the isopropyl group. Benzylic C-H bonds are particularly susceptible to hydrogen atom abstraction by radical species. For instance, benzylic bromination using N-bromosuccinimide (NBS) under photochemical or radical initiator conditions is a classic method for introducing a bromine atom at the benzylic position. masterorganicchemistry.com This could potentially be applied to this compound to introduce a bromine atom at the tertiary carbon of the isopropyl group, which could then be subjected to further nucleophilic substitution reactions. The development of modern C-H functionalization methods, including those mediated by photoredox catalysis, may also provide avenues for the selective modification of the isopropyl side chain. ethernet.edu.et

| Potential Reaction | Typical Reagents and Conditions | Potential Product | Rationale/Reference |

| Benzylic Oxidation | Strong oxidants (e.g., KMnO₄) or milder, selective reagents | 2-(1,2,3,4-Tetrahydroquinolin-3-yl)propan-2-ol or 3-acetyl-1,2,3,4-tetrahydroquinoline | Based on general principles of benzylic oxidation. masterorganicchemistry.com |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light or radical initiator | 3-(2-Bromo-2-propanyl)-1,2,3,4-tetrahydroquinoline | Analogy to benzylic bromination of alkylbenzenes. masterorganicchemistry.com |

This table outlines potential synthetic routes as direct literature examples for the specific substrate are limited.

Domino and Cascade Reactions for Complex Derivative Synthesis

Domino and cascade reactions represent a highly efficient and atom-economical approach to the synthesis of complex molecular architectures from simple starting materials in a single operation without the isolation of intermediates. nih.gov Several such strategies have been developed for the synthesis of polysubstituted tetrahydroquinolines.

Povarov Reaction: The Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful tool for the synthesis of tetrahydroquinolines. researchgate.net It typically involves the three-component reaction of an aniline, an aldehyde, and an electron-rich alkene. sci-rad.com A domino Povarov reaction has been developed where a β-enamino ester, generated in situ from an arylamine and methyl propiolate, reacts with an in situ formed N-aryl aldimine. researchgate.netfrontiersin.org This is followed by an intramolecular electrophilic aromatic substitution to yield highly functionalized tetrahydroquinolines. researchgate.netfrontiersin.org This methodology allows for the stereoselective preparation of 2-aryl-4-arylamino-1,2,3,4-tetrahydroquinoline-3-carboxylates. researchgate.netfrontiersin.org By selecting appropriate starting materials, this reaction could be adapted for the synthesis of 3-isopropyl substituted analogs.

Borane-Catalyzed Cascade Reaction: A redox-neutral annulation of tertiary anilines with electron-deficient alkynes catalyzed by tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been reported to produce polysubstituted tetrahydroquinolines. nih.gov This reaction proceeds through a cascade of a Friedel-Crafts alkylation, a nih.govnih.gov-hydride transfer, and a Mannich cyclization, affording 3,4-anti-stereochemistry with high diastereoselectivity. nih.gov This method offers a metal-free and oxidant-free pathway to complex tetrahydroquinoline derivatives.

Multicomponent Reactions (MCRs): Various other multicomponent reactions have been devised for the synthesis of tetrahydroquinoline derivatives. A one-pot three-component condensation reaction of an aniline, an aldehyde, and a cyclic enol ether, catalyzed by a Lewis acid, can produce tetrahydroquinolines fused with a pyran or furan (B31954) ring. researchgate.net Furthermore, a pseudo-eight-component reaction of Meldrum's acid, aromatic aldehydes, and arylamines, catalyzed by a Brønsted acidic ionic liquid, has been shown to generate complex polysubstituted hydroquinolines with four stereocenters. researchgate.net These MCRs provide a versatile platform for generating libraries of structurally diverse tetrahydroquinolines.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

| Domino Povarov Reaction | Arylamines, methyl propiolate, aromatic aldehydes | p-Toluenesulfonic acid, ethanol, rt | Polysubstituted 2-aryl-4-arylamino-1,2,3,4-tetrahydroquinoline-3-carboxylates | researchgate.netfrontiersin.org |

| Borane-Catalyzed Cascade | Tertiary anilines, electron-deficient alkynes | B(C₆F₅)₃, TMSOTf | Polysubstituted 1,2,3,4-tetrahydroquinolines | nih.gov |

| Three-Component Aza-Diels-Alder | Sultines, aldehydes, amines | Cu(OTf)₂ | Polysubstituted tetrahydroisoquinolines | bohrium.com |

| One-Pot Three-Component Condensation | Anilines, aldehydes, cyclic enol ethers | Lewis acid (e.g., AlCl₃) | Fused tetracyclic tetrahydroquinolines | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 3 Isopropyl 1,2,3,4 Tetrahydroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

For a molecule like 3-Isopropyl-1,2,3,4-tetrahydroquinoline, NMR spectroscopy would be the primary tool for elucidating its structure in solution.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be the first step. One-dimensional ¹H and ¹³C NMR would provide initial information on the chemical environments of the different atoms.

Two-dimensional NMR techniques would be crucial for unambiguously assigning the signals and determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between protons, helping to identify adjacent protons, for instance, within the tetrahydroquinoline ring and the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular skeleton and confirming the position of the isopropyl group at C3.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, which is critical for determining the stereochemistry and preferred conformation of the molecule. For example, NOESY could help establish the relative orientation of the isopropyl group with respect to the protons on the heterocyclic ring.

Without experimental data, a hypothetical data table cannot be generated.

Chiral NMR Studies for Enantiomeric Excess Determination

Since the C3 position is a stereocenter, this compound can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful technique to determine the enantiomeric excess (ee) of a chiral sample. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum. The integration of these separated signals would then allow for the quantification of the ee.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry would be employed to confirm the molecular weight of this compound and to study its fragmentation behavior under ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule, confirming the chemical formula C₁₂H₁₇N.

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Typical fragmentation pathways for tetrahydroquinolines involve cleavages of the heterocyclic ring and the loss of substituents. For the 3-isopropyl derivative, a prominent fragmentation would likely be the loss of the isopropyl group (a loss of 43 Da) to form a stable fragment ion. The analysis of these fragmentation pathways provides valuable structural information.

A specific data table of fragments and their relative abundances is not available.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions

A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles. This would unambiguously establish the solid-state conformation of the heterocyclic ring and the orientation of the isopropyl substituent. For a chiral sample, X-ray crystallography on a single crystal of one enantiomer can be used to determine the absolute stereochemistry (R or S configuration at C3).

Furthermore, the crystal structure analysis would reveal how the molecules are arranged in the crystal lattice (crystal packing) and the nature of the intermolecular interactions, such as hydrogen bonding (involving the N-H group) and van der Waals forces, that hold the crystal together.

No crystallographic data has been published for this specific compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying functional groups and providing a unique "fingerprint" of a molecule's structure. For this compound, the vibrational spectrum is a composite of the characteristic vibrations of its constituent parts: the aromatic ring, the secondary amine within the heterocyclic ring, the aliphatic portions of the tetrahydroquinoline core, and the isopropyl substituent.

The analysis of these spectra relies on the principle that molecular bonds and groups of atoms vibrate at specific, quantized frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies that match its natural vibrational modes, resulting in an IR absorption spectrum. In Raman spectroscopy, the molecule is irradiated with a high-intensity monochromatic laser, and the scattered light is analyzed. Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering), with the frequency shifts corresponding to the molecule's vibrational modes.

A key principle in interpreting these spectra is the concept of complementary information. Vibrations that involve a significant change in the molecule's dipole moment are typically strong in the IR spectrum, while vibrations that cause a substantial change in the polarizability of the electron cloud are strong in the Raman spectrum. dtic.mil Symmetrical vibrations, for instance, often produce strong Raman signals but weak or absent IR absorptions.

The expected vibrational modes for this compound can be assigned to specific functional groups:

Aromatic Ring: The benzene (B151609) portion of the tetrahydroquinoline moiety gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected to appear in the 3100-3000 cm⁻¹ region. orgchemboulder.comspcmc.ac.in The C=C in-ring stretching vibrations typically produce a set of bands in the 1600-1450 cm⁻¹ range. orgchemboulder.comlibretexts.org Additionally, the out-of-plane C-H bending vibrations ("oop" bands), which are often strong and sensitive to the substitution pattern on the ring, are expected in the 900-675 cm⁻¹ region. orgchemboulder.comlibretexts.org

N-H Group: The secondary amine in the heterocyclic ring is characterized by a distinct N-H stretching vibration, which typically appears as a single, medium-intensity band in the 3500-3300 cm⁻¹ range in the IR spectrum. uomustansiriyah.edu.iqyoutube.com This band can be broadened by hydrogen bonding. The N-H bending vibration is expected around 1650-1580 cm⁻¹. youtube.com

Aliphatic C-H and Isopropyl Group: The aliphatic CH₂, CH, and the isopropyl CH and CH₃ groups contribute to the C-H stretching region between 3000 and 2850 cm⁻¹. libretexts.orguomustansiriyah.edu.iq These are typically strong and sharp absorptions. The isopropyl group is expected to show characteristic bending vibrations. A doublet arising from the symmetric bending of the two methyl groups is often observed around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹. The C-H bending for the CH₂ groups (scissoring) is anticipated around 1470-1450 cm⁻¹. uomustansiriyah.edu.iq

The table below summarizes the predicted principal vibrational frequencies for this compound based on characteristic group frequencies from analogous structures.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| N-H Stretch | Secondary Amine | 3500 - 3300 | 3500 - 3300 | Medium, potentially broad |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | 3100 - 3000 | Medium to Strong |

| Aliphatic C-H Stretch | Isopropyl & CH₂ | 3000 - 2850 | 3000 - 2850 | Strong |

| N-H Bend | Secondary Amine | 1650 - 1580 | 1650 - 1580 | Variable |

| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1450 | 1600 - 1450 | Medium to Strong |

| CH₂ Scissoring | Aliphatic Ring | 1470 - 1450 | 1470 - 1450 | Medium |

| CH₃ Symmetric Bend | Isopropyl Group | 1385 - 1365 (doublet) | 1385 - 1365 (doublet) | Medium |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | 1250 - 1020 | Medium |

| Aromatic C-H Out-of-Plane Bend | Aromatic Ring | 900 - 675 | 900 - 675 | Strong |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment

The presence of a chiral center at the C3 position, bearing the isopropyl group, renders this compound an optically active molecule, existing as a pair of enantiomers ((R) and (S)). Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the stereochemical analysis of such chiral compounds. numberanalytics.com These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light, providing information about its three-dimensional structure. numberanalytics.comcreative-biostructure.com

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light (ΔA = AL - AR) by a chiral molecule as a function of wavelength. creative-biostructure.com A plot of this differential absorption versus wavelength constitutes a CD spectrum, which shows positive or negative peaks, known as Cotton effects, in the regions where the molecule possesses light-absorbing groups (chromophores). libretexts.org

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum is a plot of this specific rotation against wavelength. In the vicinity of an absorption band of a chromophore, the ORD curve will show a characteristic peak and trough, which is also referred to as a Cotton effect. libretexts.org

For this compound, the primary chromophore is the substituted benzene ring. The electronic transitions within this aromatic system are perturbed by the chiral environment created by the stereocenter at C3. These transitions, typically observed in the ultraviolet (UV) region, are responsible for the chiroptical signals. The lone pair of electrons on the nitrogen atom can also contribute to the electronic transitions.

The stereochemical assignment of the (R) and (S) enantiomers is achieved by analyzing the sign and magnitude of the observed Cotton effects. According to the principles of chiroptical spectroscopy, enantiomers will exhibit CD and ORD spectra that are mirror images of each other. scribd.com For example, if the (R)-enantiomer displays a positive Cotton effect at a particular wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength.

The precise nature of the CD and ORD spectra is determined by the spatial arrangement of the atoms and groups around the chromophore. Empirical rules, such as sector rules, have been developed for various classes of chiral compounds to predict the sign of the Cotton effect based on the location of substituents within defined spatial sectors relative to the chromophore. scribd.com For chiral tetrahydroisoquinolines, a related class of compounds, quadrant rules have been proposed to correlate the conformation and absolute configuration with the observed CD spectra. acs.org A similar approach can be conceptualized for 3-substituted tetrahydroquinolines. The position of the bulky isopropyl group in a specific quadrant or sector relative to the benzene chromophore will dictate the sign of the Cotton effect associated with the aromatic electronic transitions.

The expected chiroptical data for the enantiomers of this compound are summarized conceptually in the table below. The signs of the Cotton effects are hypothetical and serve to illustrate the mirror-image relationship between the enantiomers.

| Spectroscopic Technique | Parameter | (R)-3-Isopropyl-1,2,3,4-tetrahydroquinoline | (S)-3-Isopropyl-1,2,3,4-tetrahydroquinoline |

| CD Spectroscopy | Sign of Cotton Effect (aromatic Lb band, ~270 nm) | Positive (+) | Negative (-) |

| Molar Ellipticity [θ] | + value | - value | |

| ORD Spectroscopy | Cotton Effect | Positive (peak then trough) | Negative (trough then peak) |

| Specific Rotation at Sodium D-line ([α]D) | Sign depends on contributions from all transitions | Opposite sign to (R)-enantiomer |

The definitive assignment of the absolute configuration ((R) or (S)) would typically involve comparing the experimentally obtained CD/ORD spectra with those predicted by quantum chemical calculations or by comparing them to the spectra of structurally related compounds with a known absolute configuration.

Mechanistic Investigations and Reactivity Profiles of 3 Isopropyl 1,2,3,4 Tetrahydroquinoline

Reaction Pathways and Transition States in Formation Reactions

The synthesis of 3-substituted tetrahydroquinolines can be achieved through several strategic pathways, most notably via multicomponent reactions, the reduction of substituted quinolines, or intramolecular cyclizations.

One of the most powerful methods for constructing polysubstituted tetrahydroquinolines is the Povarov reaction, a type of imine Diels-Alder reaction. nih.gov In the context of forming the 3-isopropyl derivative, this three-component reaction would typically involve an aniline (B41778), an aldehyde, and an alkene bearing the isopropyl group, such as 3-methyl-1-butene. The reaction is generally acid-catalyzed and proceeds through the formation of an N-aryl imine, which then undergoes a [4+2] cycloaddition with the alkene. The transition state of this cycloaddition dictates the stereochemistry of the final product.

Alternatively, the catalytic hydrogenation of 3-isopropylquinoline provides a direct route to the saturated heterocyclic system. Various catalysts are effective for this transformation, including platinum- or palladium-based systems, as well as unsupported nanoporous gold (AuNPore) with an organosilane as the hydrogen source. organic-chemistry.org The mechanism involves the stepwise reduction of the quinoline (B57606) ring system. Metal-free hydrogenative reduction using a catalyst like B(C₆F₅)₃ with hydrosilanes is also a viable pathway. organic-chemistry.org

Domino reactions, which involve multiple bond-forming events in a single operation, offer an efficient synthesis strategy. nih.gov These can be triggered by the reduction of a nitro group on a precursor, followed by intramolecular cyclization and further reduction. nih.gov The transition states in these intricate pathways are often complex, involving intermediates such as cyclic imines. nih.gov

Computational studies on related tetrahydroquinoline formation reactions have elucidated the energetic profiles of these pathways. For instance, in transition-metal-catalyzed intramolecular carbene C-H functionalization, the reaction proceeds through the formation of a metallacarbene, followed by C-H insertion, with distinct transition states for each step. While specific data for the 3-isopropyl derivative is not prevalent, these studies provide a framework for understanding the intermediates and activation barriers involved.

Reactivity of the Tetrahydroquinoline Ring System with the Isopropyl Substitution

The reactivity of 3-isopropyl-1,2,3,4-tetrahydroquinoline is governed by the interplay between the electron-donating secondary amine, the aromatic ring, and the steric and electronic effects of the C3-isopropyl group.

Electrophilic Aromatic Substitution (EAS) on the benzene (B151609) ring of the tetrahydroquinoline system is a key reaction. The outcome is highly dependent on the reaction conditions, particularly the acidity, which dictates the state of the nitrogen atom.

The secondary amine (N-H) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C5 and C7, respectively). However, under strongly acidic conditions, the nitrogen is protonated to form an ammonium (B1175870) ion (-NH₂⁺). This ammonium group is strongly deactivating and acts as a meta-director, guiding electrophiles to the C6 and C8 positions. This dramatic shift in directing effect based on pH is a critical feature of the system's reactivity.

A thorough study on the nitration of N-protected and unprotected tetrahydroquinoline confirmed this behavior. For N-acetyl protected tetrahydroquinoline, nitration occurs primarily at the 7-position, whereas nitration of the N-protonated species yields the 6-nitro derivative as the major product. The isopropyl group at C3 is not expected to exert a strong electronic directing effect on the aromatic ring, but its steric bulk may modestly influence the ortho/para ratio by disfavoring substitution at the C5 position.

| Reaction Condition | State of Nitrogen | Directing Effect | Major Substitution Position(s) | Minor Substitution Position(s) |

|---|---|---|---|---|

| Neutral / Mildly Acidic | Amine (-NH-) | Activating, ortho, para-director | 7 | 5 |

| Strongly Acidic | Ammonium (-NH₂⁺-) | Deactivating, meta-director | 6 | 8 |

The this compound molecule possesses both nucleophilic nitrogen and potentially nucleophilic carbon centers.

Reactions at Nitrogen: The secondary amine nitrogen is nucleophilic and readily undergoes reactions such as acylation and alkylation. For example, acylation with an acyl chloride like 2-(4-isobutylphenyl)propanoyl chloride in the presence of a base proceeds efficiently to form the corresponding N-acyl derivative. mdpi.com

Reactions at Carbon: The carbon atoms of the heterocyclic ring, particularly those alpha to the nitrogen (C2) and in the benzylic position (C4), can be rendered nucleophilic via deprotonation with a strong base, such as an organolithium reagent.

C4-Position: Undirected deprotonation at the C4 benzylic position has been achieved using organolithiums in the presence of phosphoramide (B1221513) ligands. The resulting anion can be trapped with various electrophiles, including primary and secondary alkyl halides, or used in cross-coupling reactions. chemrxiv.org The C3-isopropyl group would likely impose some steric hindrance on this position, potentially affecting the rate of deprotonation and subsequent reactions.

C2-Position: For N-Boc protected tetrahydroquinolines, lithiation occurs efficiently at the C2 position. The resulting organolithium intermediate can be quenched with electrophiles to yield 2,2-disubstituted products. nih.gov The steric bulk of the C3-isopropyl group would be expected to significantly influence the approach of the base and the electrophile in this case.

The tetrahydroquinoline ring can undergo various oxidation and reduction reactions.

Oxidation: The most common oxidation pathway is dehydrogenation (aromatization) to form the corresponding 3-isopropylquinoline. This transformation is thermodynamically favorable. researchgate.net A variety of oxidizing agents can accomplish this, with manganese dioxide (MnO₂) being a particularly effective and practical choice, leading to clean reactions and high yields. nih.gov Other reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are also used, though they can sometimes lead to side products. nih.gov An alternative electrochemical oxidation method using TEMPO as a redox mediator can convert tetrahydroquinolines into 3,4-dihydroquinolones, introducing a carbonyl group at the C4 position. rsc.org

| Reagent/Method | Product Type | Notes |

|---|---|---|

| Manganese Dioxide (MnO₂) | Quinoline | High yields, clean reaction. nih.gov |

| DDQ | Quinoline | Mild conditions, potential for side products. nih.gov |

| Electrochemical (TEMPO) | 3,4-Dihydroquinolone | Introduces a C4-carbonyl group. rsc.org |

Reduction: As the heterocyclic ring is already saturated, reduction typically refers to the hydrogenation of the aromatic portion. This requires harsh conditions and is not a common transformation. The more relevant reduction pathway is the formation of the tetrahydroquinoline from the corresponding quinoline, as discussed in section 4.1.

The 1,2,3,4-tetrahydroquinoline (B108954) ring system is generally stable. Ring-opening reactions are not common and typically require specific functionalities or harsh reaction conditions. However, certain acid-catalyzed domino reactions used in the synthesis of tetrahydroquinolines may involve rearrangement steps. nih.gov For example, treatment of N-indanyl(methoxy)amines with organometallic reagents can lead to 2-substituted tetrahydroquinolines via a domino sequence that includes a rearrangement. nih.gov Specific rearrangement pathways for the 3-isopropyl derivative have not been extensively documented.

Stereoselectivity and Diastereoselectivity in Reactions Involving this compound

The presence of a chiral center at the C3 position makes this compound a chiral molecule. This has significant implications for both its synthesis and its subsequent reactions.

Stereoselectivity in Synthesis: The synthesis of the molecule from achiral precursors without a chiral influence will result in a racemic mixture of (R)- and (S)-enantiomers. However, stereoselective syntheses can provide access to enantiomerically enriched products. For example, domino Povarov reactions can exhibit high diastereoselectivity, leading to specific relative configurations of substituents. In many cases, products with a trans-configuration between substituents at the C2, C3, and C4 positions are favored. Highly diastereoselective [4+2] annulation reactions have also been developed to construct the tetrahydroquinoline core with excellent control over the stereochemical outcome. frontiersin.orgnih.gov

Diastereoselectivity in Reactions: When enantiomerically pure this compound is used as a substrate, the existing stereocenter at C3 can direct the stereochemical outcome of reactions at other positions, such as C2 or C4. This is known as substrate-controlled diastereoselectivity. For instance, in the deprotonation-alkylation at the C4 position, the incoming electrophile will approach the planar carbanion intermediate from the less sterically hindered face, as dictated by the pseudo-axial or pseudo-equatorial orientation of the C3-isopropyl group in the transition state. This would lead to a preference for one of the two possible diastereomeric products.

| Reaction Type | Stereochemical Principle | Expected Outcome for this compound |

|---|---|---|

| Formation (e.g., Povarov) | Diastereoselectivity | Preferential formation of one diastereomer (e.g., specific relative stereochemistry at C2, C3, C4). frontiersin.orgnih.gov |

| Alkylation at C4 (on chiral substrate) | Diastereoselectivity | Formation of a mixture of diastereomers, likely with one major product due to steric directing by the C3-isopropyl group. |

| Synthesis from achiral precursors | Enantioselectivity | Forms a racemic mixture unless a chiral catalyst or auxiliary is employed. |

Scientific Literature Lacks In-Depth Mechanistic and Catalytic Data on this compound

The tetrahydroquinoline core is a prevalent motif in numerous natural products and pharmacologically active compounds. Extensive research has been dedicated to the synthesis and functionalization of this heterocyclic system, often focusing on modifications at the nitrogen atom (N1) or the C2 and C4 positions to modulate biological activity or catalytic performance.

However, the specific substitution at the C3 position with an isopropyl group introduces a chiral center and significant steric bulk, which would be expected to profoundly influence the molecule's conformation and reactivity. The electronic effects of the alkyl isopropyl group are generally considered to be weakly electron-donating through induction. A detailed analysis of how these steric and electronic factors govern the reactivity of this compound, particularly in the context of its potential coordinating ability as a ligand or its activity as an organocatalyst, has not been the subject of dedicated studies found in the public domain.

Consequently, the generation of a detailed article with specific research findings, data tables, and in-depth discussion on the topics of "Mechanistic Investigations and Reactivity Profiles" and "Catalytic Activity" for this particular compound is not feasible at this time due to the absence of primary scientific literature addressing these specific areas. Further experimental research would be required to elucidate the chemical behavior and potential applications of this compound in these domains.

Computational Chemistry and Theoretical Studies of 3 Isopropyl 1,2,3,4 Tetrahydroquinoline

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the electronic properties and thermodynamic stability of 3-Isopropyl-1,2,3,4-tetrahydroquinoline. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. DFT studies on this compound would typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface.

These calculations can provide a wealth of information, including:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles of the most stable conformation.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability and reactivity of the molecule.

Molecular Electrostatic Potential (MEP): This mapping of the electrostatic potential onto the electron density surface helps to identify regions of the molecule that are rich or deficient in electrons, predicting sites for electrophilic and nucleophilic attack.

Mulliken Atomic Charges: These calculations provide an estimation of the charge distribution among the atoms in the molecule, offering insights into its polarity and intermolecular interactions.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound This data is representative of typical DFT calculation results for similar heterocyclic compounds and is for illustrative purposes.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -558.987 |

| HOMO Energy (eV) | -5.89 |

| LUMO Energy (eV) | -0.45 |

| HOMO-LUMO Gap (eV) | 5.44 |

| Dipole Moment (Debye) | 1.78 |

Ab Initio Methods

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate results, often used to benchmark DFT calculations. For this compound, ab initio calculations would be employed to obtain a more precise understanding of its electronic structure and to validate the findings from DFT studies. While computationally more expensive, these methods are crucial for obtaining highly reliable energetic and structural information.

Conformational Analysis and Energy Landscapes

The flexibility of the saturated portion of the tetrahydroquinoline ring system means that this compound can exist in several different conformations. Conformational analysis aims to identify these stable conformers and to determine their relative energies.

The tetrahydroquinoline ring typically adopts a half-chair conformation. The presence of the isopropyl group at the 3-position introduces steric considerations that influence the preferred conformation. The two primary half-chair conformations would place the isopropyl group in either a pseudo-axial or a pseudo-equatorial position.

Impact of the Isopropyl Group on Ring Conformation

The bulky isopropyl group will have a significant impact on the conformational preference of the tetrahydroquinoline ring. Generally, large substituents prefer to occupy an equatorial or pseudo-equatorial position to minimize steric hindrance with other atoms in the ring, particularly the axial hydrogens. This steric repulsion, known as 1,3-diaxial interaction, can significantly destabilize a conformation.

Therefore, it is expected that the conformer of this compound with the isopropyl group in the pseudo-equatorial position will be significantly lower in energy and thus more stable than the conformer with the pseudo-axial isopropyl group. Computational methods can quantify this energy difference, providing a clear picture of the conformational landscape.

Table 2: Predicted Relative Energies of this compound Conformers This data is a theoretical prediction based on general principles of conformational analysis and is for illustrative purposes.

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| Pseudo-equatorial Isopropyl | 0.00 | >99 |

| Pseudo-axial Isopropyl | ~2.5 - 3.5 | <1 |

Reaction Mechanism Predictions and Transition State Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies.

For this compound, theoretical studies could be used to predict the mechanisms of various reactions, such as N-alkylation, acylation, or electrophilic aromatic substitution on the benzene (B151609) ring.

Elucidation of Reaction Coordinates

The reaction coordinate is the path of minimum energy that connects the reactants to the products through the transition state. Computational methods can be used to map out this path, providing a detailed, step-by-step view of how the reaction proceeds. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface.

Frequency calculations on the transition state structure are used to confirm its identity; it should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state connects the desired species. This level of detail is crucial for a fundamental understanding of the reaction mechanism and for predicting the factors that control the reaction's rate and selectivity.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are instrumental in predicting the spectroscopic properties of molecules, which is crucial for their characterization. For this compound, computational methods can provide detailed predictions of its Nuclear Magnetic Resonance (NMR) and vibrational spectra.

NMR Chemical Shift Predictions

The prediction of NMR chemical shifts using computational methods has become an invaluable tool in the structural analysis of organic molecules. nih.gov Density Functional Theory (DFT) is a commonly employed method for this purpose, often in combination with the Gauge-Including Atomic Orbital (GIAO) method to ensure the accuracy of the calculated magnetic shielding tensors. nih.gov These calculations can predict both ¹H and ¹³C NMR chemical shifts.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | ~3.8 | - |

| C2-H | ~3.2 (axial), ~2.8 (equatorial) | ~45.0 |

| C3-H | ~1.9 | ~40.0 |

| C4-H | ~2.7 (axial), ~2.5 (equatorial) | ~28.0 |

| C5-H | ~6.9 | ~128.0 |

| C6-H | ~6.6 | ~117.0 |

| C7-H | ~6.9 | ~126.0 |

| C8-H | ~6.5 | ~114.0 |

| C4a | - | ~122.0 |

| C8a | - | ~144.0 |

| Isopropyl CH | ~2.1 | ~32.0 |

| Isopropyl CH₃ | ~0.9 (diastereotopic) | ~20.0 (diastereotopic) |

Vibrational Frequency Predictions

Computational methods, particularly DFT, are also used to predict the vibrational frequencies of molecules. nih.gov These theoretical calculations can aid in the assignment of bands in experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net For this compound, the calculated vibrational spectrum would reveal characteristic frequencies for the stretching and bending modes of its functional groups, such as the N-H bond, aromatic C-H bonds, and the aliphatic C-H bonds of the tetrahydroquinoline ring and the isopropyl group.

A theoretical vibrational analysis would involve geometry optimization of the molecule followed by frequency calculations. The results of these calculations are often scaled to better match experimental data. nih.gov A hypothetical set of key predicted vibrational frequencies for this compound is presented in Table 2.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | ~3400 | N-H stretching |

| ν(C-H) aromatic | 3000-3100 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2850-2960 | Aliphatic C-H stretching (ring and isopropyl) |

| ν(C=C) | 1500-1600 | Aromatic C=C stretching |

| δ(C-H) | 1350-1450 | C-H bending |

| ν(C-N) | 1250-1350 | C-N stretching |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. mdpi.comnih.govnih.gov For a flexible molecule like this compound, MD simulations can provide insights into its conformational landscape, the puckering of the tetrahydroquinoline ring, and the rotational freedom of the isopropyl group.

An MD simulation would involve defining a force field for the molecule, which describes the potential energy of the system as a function of its atomic coordinates. The molecule would then be placed in a simulated environment, and Newton's equations of motion would be solved iteratively to track the trajectory of each atom over a specified period.

From the resulting trajectory, various properties can be analyzed to understand the molecule's dynamic behavior. For this compound, this would include:

Conformational Analysis: Identifying the most stable conformations and the energy barriers between them.

Ring Puckering: Analyzing the puckering of the non-aromatic portion of the tetrahydroquinoline ring and how it is influenced by the isopropyl substituent.

Solvent Effects: Studying the interaction of the molecule with solvent molecules and how this affects its conformation and dynamics.

Table 3 provides a summary of the types of information that can be obtained from molecular dynamics simulations of this compound.

| Property | Description |

|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. |

| Dihedral Angle Distributions | Reveals the preferred conformations around rotatable bonds, such as those in the tetrahydroquinoline ring and the isopropyl group. |

| Radial Distribution Functions (RDFs) | Describes the probability of finding another atom at a certain distance from a reference atom, providing insights into solvation and intermolecular interactions. |

| Potential Energy Surface (PES) | Maps the energy of the molecule as a function of its geometry, identifying stable conformers and transition states. |

Advanced Applications of 3 Isopropyl 1,2,3,4 Tetrahydroquinoline in Chemical Science Excluding Clinical/pharmaceutical

Role as a Synthetic Intermediate for Complex Organic Molecules

Research detailing the use of 3-Isopropyl-1,2,3,4-tetrahydroquinoline as a foundational building block for more complex organic structures is not presently available in the reviewed scientific literature.

Building Block in Heterocycle Synthesis

No specific examples or methodologies were identified where this compound serves as a key intermediate for the synthesis of other heterocyclic systems.

Precursor for Advanced Polycyclic Systems

There is no available research demonstrating the application of this compound as a direct precursor in the construction of advanced polycyclic molecules.

Applications in Catalysis

While the broader class of chiral tetrahydroquinolines and tetrahydroisoquinolines has been explored in catalysis, specific applications for the 3-isopropyl derivative are not documented. rsc.orgnih.govrsc.org

Asymmetric Catalysis and Chiral Ligand Design

No studies were found that describe the design or application of chiral ligands derived specifically from this compound for use in asymmetric catalysis.

Stereocontrol and Substrate Scope in Ir-catalyzed Allylic Substitutions

The use of ligands based on this compound to control stereoselectivity or to define the substrate scope in iridium-catalyzed allylic substitution reactions is not reported in the scientific literature. General iridium-catalyzed allylic substitutions are a well-researched area, but without the involvement of this specific compound. illinois.edursc.org

Organocatalysis

There is no evidence to suggest that this compound has been employed as an organocatalyst. Research in this area often focuses on the synthesis of tetrahydroquinolines via organocatalytic methods rather than their use as catalysts. nih.gov

Photocatalysis and Electrocatalysis

No research studies were identified that investigate the use of this compound in either photocatalytic or electrocatalytic processes. The current body of scientific literature on photocatalysis and electrocatalysis involving tetrahydroquinoline derivatives does not specifically mention the 3-isopropyl substituted compound.

Materials Science Applications (e.g., Polymeric Materials, Advanced Functional Materials)

There is no available information on the application of this compound in the field of materials science. Searches for its use as a monomer in the synthesis of polymeric materials or its incorporation into advanced functional materials did not yield any relevant research findings.

Analytical Chemistry Applications (e.g., Chiral Stationary Phases for Chromatography)

No literature was found describing the use of this compound as a chiral selector or as a component in the synthesis of chiral stationary phases for chromatographic applications. While the separation of various chiral compounds, including other tetrahydroquinoline derivatives, is a significant area of research in analytical chemistry, the specific application of the 3-isopropyl derivative in this context has not been reported.

Future Research Directions and Perspectives

Development of Novel and Green Synthetic Methodologies

Future synthetic research should prioritize the development of efficient, stereoselective, and environmentally benign methods for producing 3-Isopropyl-1,2,3,4-tetrahydroquinoline. Current strategies for synthesizing substituted tetrahydroquinolines often rely on multi-step sequences or harsh reaction conditions. nih.gov Prospective research could adapt modern catalytic systems to achieve this transformation more effectively.

Key areas for exploration include:

Asymmetric Hydrogenation: Developing chiral catalysts for the asymmetric hydrogenation of a suitable quinoline (B57606) precursor, 3-isopropylquinoline, would provide direct access to enantiomerically pure forms of the target compound.

Domino Reactions: Designing one-pot domino or cascade reactions that construct the tetrahydroquinoline core and install the isopropyl group simultaneously would significantly improve synthetic efficiency and reduce waste. nih.govrsc.org

Biocatalysis: Investigating enzymatic approaches, using engineered enzymes like imine reductases or transaminases, could offer highly selective and green pathways to chiral 3-alkyl-substituted tetrahydroquinolines.

These methodologies would align with the principles of green chemistry by minimizing energy consumption, reducing the use of hazardous reagents, and improving atom economy.

Exploration of Under-investigated Reactivity Patterns

The influence of the C3-isopropyl group on the reactivity of the tetrahydroquinoline scaffold is not well-documented. Future studies should systematically investigate its electronic and steric effects on known transformations and explore novel reactivity. A key area of interest is the functionalization of the tetrahydroquinoline core at various positions. Research has demonstrated methods for the selective deprotonation and functionalization of the 4-position of the parent tetrahydroquinoline scaffold. chemrxiv.org Investigating how the C3-isopropyl group influences the regioselectivity of such reactions would be a valuable pursuit.

Further avenues for investigation include:

N-Functionalization: Exploring a broad range of reactions at the nitrogen atom, such as acylation, alkylation, and arylation, to generate a library of novel derivatives. mdpi.com

Electrophilic Aromatic Substitution: Studying the directing effects of the aliphatic ring and the isopropyl group on electrophilic substitution reactions on the benzene (B151609) ring to enable selective synthesis of 6- or 8-substituted derivatives.

Oxidative and Dehydrogenative Reactions: Investigating the controlled oxidation to the corresponding dihydroquinoline or quinoline, which could serve as a versatile synthetic strategy.

Advanced Computational Studies for Predictive Chemistry

Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules and reactions. bowen.edu.ng For this compound, advanced computational studies can provide deep insights into its properties and potential applications. Molecular docking and molecular dynamics (MD) simulations have been effectively used to predict the binding interactions of other substituted tetrahydroquinolines with biological targets, such as the mTOR protein. mdpi.comnih.govresearchgate.net

Future computational research should focus on:

Conformational Analysis: Determining the preferred conformations of the molecule and how the isopropyl group influences the puckering of the heterocyclic ring.

Reactivity Prediction: Using Density Functional Theory (DFT) to model reaction pathways, predict the regioselectivity of functionalization reactions, and understand the electronic structure.

Virtual Screening: Employing the this compound scaffold in virtual screening campaigns against various biological targets to identify potential therapeutic applications.

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models for a series of its derivatives to predict biological activity and guide the design of more potent analogues. bowen.edu.ng

| Computational Method | Application for this compound | Potential Outcome |

| Molecular Docking | Predicting binding modes with protein targets | Identification of potential biological activity |

| MD Simulations | Assessing the stability of ligand-protein complexes | Validation of docking results and understanding binding dynamics |

| DFT Calculations | Modeling reaction mechanisms and electronic properties | Guiding synthetic efforts and predicting reactivity |

| QSAR Studies | Correlating structural features with biological activity | Designing derivatives with enhanced potency |

Integration with Flow Chemistry and Automated Synthesis Techniques

Flow chemistry provides significant advantages over traditional batch synthesis, including enhanced safety, better process control, and the potential for straightforward scaling. researchgate.net The integration of flow chemistry with automated systems can revolutionize the synthesis and optimization of this compound and its derivatives. This technology has been successfully applied to prepare libraries of other tetrahydroquinoline-based compounds. vapourtec.com

Future work in this area could involve:

Development of Telescoped Synthesis: Designing multi-step synthetic sequences in a continuous flow setup, where intermediates are generated and consumed in subsequent reactors without isolation. researchgate.net

Automated Reaction Optimization: Utilizing automated flow systems to rapidly screen various reaction parameters (temperature, pressure, catalyst loading, residence time) to identify optimal conditions for synthesis.

On-demand Library Generation: Creating automated platforms that can synthesize a diverse library of derivatives by systematically varying reactants fed into the flow reactor, accelerating medicinal chemistry programs.

Design of Next-Generation Catalytic Systems Incorporating the this compound Scaffold

The chiral nature of this compound makes its enantiopure forms attractive candidates for use as ligands in asymmetric catalysis. The tetrahydroquinoline scaffold has been incorporated into catalysts for various chemical transformations. rsc.org The specific steric profile of the isopropyl group at the C3 position could impart unique selectivity in catalytic reactions.

Future research should be directed towards:

Ligand Synthesis: Synthesizing novel chiral ligands by functionalizing the nitrogen or the aromatic ring of enantiopure this compound.

Metal Complexation: Preparing and characterizing coordination complexes with various transition metals (e.g., Palladium, Rhodium, Iridium, Copper).

Catalytic Application: Screening these novel catalysts in a range of asymmetric transformations, such as hydrogenations, C-C bond-forming reactions, and cycloadditions, to evaluate their efficacy and selectivity.

Investigation into Sustainable and Scalable Production Methods

For any chemical compound to have a significant practical impact, its synthesis must be both sustainable and scalable. researchgate.net Future research must address the challenges of producing this compound on a larger scale while adhering to green chemistry principles.

Key objectives should include:

Process Optimization: Refining synthetic routes to minimize the number of steps, eliminate protecting groups, and avoid chromatographic purifications.

Solvent and Reagent Selection: Replacing hazardous solvents and reagents with greener alternatives, such as bio-based solvents or using catalytic instead of stoichiometric reagents.

Continuous Manufacturing: Leveraging the advantages of flow chemistry, as discussed in section 7.4, to develop a continuous manufacturing process that is safer, more efficient, and more easily scaled than traditional batch production.

By focusing on these future research directions, the scientific community can fully explore and harness the potential of this compound, paving the way for new discoveries in catalysis, medicine, and materials science.

Q & A

Q. Methodological Approach :

- Catalyst Comparison : Evaluate metal-based catalysts (e.g., Fe, InCl₃) versus green alternatives like acidic ionic liquids (e.g., [NMPH]H₂PO₄). Ionic liquids offer >90% yield, reusability (5 cycles), and avoid toxic byproducts, whereas metal catalysts may suffer from leaching or corrosion .

- Data Normalization : Standardize reaction conditions (e.g., 24-hour runs at 100°C) and use internal standards (e.g., deuterated analogs) in NMR/GC-MS to ensure reproducibility .

What advanced strategies exist for controlling cis/trans isomerism in 1,2,3,4-tetrahydroquinoline derivatives?

Q. Isomer Separation :

- Chromatographic Techniques : Use chiral stationary phases (CSPs) in HPLC or SFC (supercritical fluid chromatography) to resolve isomers.

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Fe-ISAS/CN nanoparticles) to achieve >99% enantiomeric excess (ee) in dehydrogenation reactions, as demonstrated for quinolone derivatives .

- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Pd/C) with enzymatic resolution for thermodynamic control .

How do halogen substituents (e.g., fluorine) alter the reactivity and biological activity of this compound?

Electronic Effects : Fluorine at the 6-position increases electrophilicity via -I effects, enhancing interactions with biological targets (e.g., enzyme active sites). This modification improves metabolic stability compared to non-halogenated analogs .

Synthetic Adjustments : Fluorination requires careful choice of reagents (e.g., Selectfluor®) and protection/deprotection steps to avoid side reactions. X-ray crystallography and DFT calculations are recommended to validate electronic structure changes .

What methodologies are recommended for analyzing the hydrogenation/dehydrogenation kinetics of tetrahydroquinolines?

Q. Kinetic Profiling :

- Batch Reactor Studies : Monitor intermediates (e.g., 5,6,7,8-tetrahydroquinoline) via time-resolved GC-MS. For example, under H₂, quinoline hydrogenates to 1,2,3,4-tetrahydroquinoline, reaching equilibrium within 2 hours .

- Thermodynamic Modeling : Use Arrhenius plots to determine activation energies (Ea) for dehydrogenation steps. Fe-ISAS/CN catalysts show Ea ≈ 45 kJ/mol, outperforming traditional catalysts .